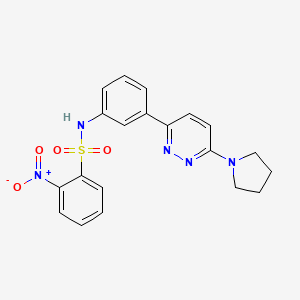

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPYDJQLYKNQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the pyridazine ring, which is then functionalized with a pyrrolidine groupCommon reagents used in these reactions include hydrazine, nitrobenzene, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) attached to the benzene ring undergoes selective reduction to form amine derivatives. This reaction is critical for generating intermediates with altered biological activity or downstream synthetic utility.

Mechanistic Insights :

-

Hydrogenation proceeds via adsorption of hydrogen onto the catalyst surface, followed by stepwise electron transfer to reduce -NO₂ to -NH₂.

-

Fe/HCl reduction involves acidic hydrolysis of the nitro group through intermediate nitroso and hydroxylamine stages.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazine and benzene rings participate in EAS reactions.

Key Observations :

-

Nitration occurs preferentially on the benzenesulfonamide ring due to electron-withdrawing effects of the sulfonamide group.

-

Halogenation favors the pyridazine ring, where the pyrrolidine substituent enhances reactivity at the ortho position .

Sulfonamide Hydrolysis

The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions.

Stability Notes :

-

Hydrolysis rates depend on steric hindrance from the pyridazine-pyrrolidine system, which slows reaction kinetics compared to simpler sulfonamides.

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes alkylation or oxidation to modify steric and electronic properties.

Structural Analysis :

-

Alkylation increases steric bulk, potentially improving selectivity for hydrophobic enzyme pockets .

-

Oxidation to pyrrolidone introduces a hydrogen-bond acceptor, modifying interaction with biological targets .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings for structural diversification.

| Coupling Type | Catalyst/Ligand | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-pyridazine hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl derivatives |

Optimization Data :

-

Suzuki reactions achieve >90% conversion with electron-deficient boronic acids.

-

Buchwald-Hartwig amination requires elevated temperatures (110°C) for efficient C–N bond formation.

Nitro Group Displacement

The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS).

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 120°C | 2-methoxy analog | ~65% |

| Thiophenol | K₂CO₃, DMSO | 2-phenylthio derivative | ~58% |

Mechanistic Challenges :

-

NAS is feasible only with strong nucleophiles due to the deactivating nature of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry , particularly as an inhibitor of specific enzymes such as phosphodiesterases. This inhibition can influence intracellular signaling pathways, making it a candidate for developing treatments for cardiovascular diseases and hypertension .

Antimicrobial Activity

Research indicates that 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibits antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects . Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This positions the compound as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

The unique structure of this compound allows for exploration in cancer research . Its ability to modulate biological pathways could lead to the development of novel anticancer therapies targeting specific tumor types .

Case Study 1: Enzyme Inhibition

In a study examining various sulfonamide derivatives, this compound was identified as a potent inhibitor of phosphodiesterases, with IC50 values indicating significant activity compared to existing drugs. This finding supports further exploration into its use for treating hypertension and other related conditions .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed substantial inhibition zones, highlighting its potential as an effective antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

The following compounds from the evidence share sulfonamide functionalities but differ in core heterocycles and substituents, highlighting key structural and functional distinctions:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Core Heterocycle Diversity: The target compound utilizes a pyridazine core, which is less common in the cited analogs. In contrast, the pyrazolo-pyrimidine (Example 53, ) and thieno-pyrimidine () cores offer fused ring systems that may improve planar stacking or metabolic stability.

Substituent Effects: The nitro group on the target’s benzene ring introduces strong electron-withdrawing effects, which could modulate sulfonamide acidity (pKa) and influence target binding . Analogs such as the pyrazolo-pyrimidine derivative () incorporate fluorinated chromenone groups, likely enhancing lipophilicity and bioavailability.

Synthetic Complexity: The target’s pyrrolidinyl-pyridazine linkage may require multi-step synthesis, whereas the thieno-pyrimidine derivatives () employ morpholine and piperazine substituents, which are more commonly accessible in medicinal chemistry workflows.

Research Findings and Implications

- The nitro group in the target may confer selectivity for nitroreductase-expressing targets.

Biological Activity

2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group , a pyrrolidine ring , and a benzenesulfonamide moiety , contributing to its diverse biological interactions. Its molecular formula is CHNOS, with a molecular weight of approximately 414.49 g/mol. The structural complexity suggests potential applications in targeting various biological pathways.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes and receptors, particularly influencing phosphodiesterase pathways. This modulation can affect intracellular signaling mechanisms, making it a candidate for treating conditions such as hypertension and cardiovascular diseases .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Perfusion Pressure : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting a potential therapeutic avenue for managing cardiovascular conditions .

- Antitumor Activity : In vitro assays have indicated that related pyridazine derivatives exhibit cytotoxic activity against various cancer cell lines, including HeLa and CaCo-2 cells. This points to the possibility that this compound may also possess antitumor properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:

- Step 1 : Functionalization of the pyridazine core with pyrrolidine via nucleophilic substitution.

- Step 2 : Suzuki-Miyaura coupling to attach the phenyl-sulfonamide moiety.

- Step 3 : Nitration at the benzenesulfonamide aromatic ring using mixed acid (HNO₃/H₂SO₄).

Yield optimization strategies include temperature control (e.g., 0–5°C during nitration) and catalyst screening (e.g., Pd(PPh₃)₄ for coupling) .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyridazine aromatic protons (δ 8.2–8.5 ppm). Confirm sulfonamide linkage via NH proton (δ 10–12 ppm) .

- FTIR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- X-ray crystallography : Use ORTEP-3 software to resolve steric effects near the nitro group and confirm dihedral angles between aromatic rings .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of nitroaromatic byproducts.

- Waste disposal : Neutralize acidic residues (e.g., post-nitration) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different cell lines?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., leukemia vs. solid tumor cells) may arise from:

- Cellular uptake variability : Measure intracellular concentrations via LC-MS.

- Metabolic stability : Perform hepatic microsome assays to assess cytochrome P450 interactions.

- Assay conditions : Standardize ATP levels and serum content in viability assays (e.g., MTT) .

Q. What strategies can mitigate challenges in crystallizing this sulfonamide derivative for structural studies?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to reduce polarity.

- Temperature gradients : Slow cooling (0.1°C/min) promotes crystal nucleation.

- Co-crystallization : Add stabilizing ligands (e.g., PEG 4000) to enhance lattice formation .

Q. How does the pyrrolidine-pyridazine moiety influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict blood-brain barrier penetration.

- Metabolic pathways : Radiolabel the pyrrolidine ring (e.g., ¹⁴C) to track hepatic oxidation metabolites.

- Protein binding : Perform SPR assays with human serum albumin to quantify binding affinity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to potential protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., BRD4 bromodomain).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-protein complex.

- QSAR : Corporate Hammett σ values for the nitro group to predict electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.